REACTION_CXSMILES
|
CSC.[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([CH3:11])[CH:10]=1.ClC(O[C:16]1[CH:21]=[CH:20]C=CC=1)=O.C1([Mg]Br)CC1>O1CCCC1.[Cu](I)I>[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([CH3:11])[C:10]=1[CH:20]1[CH2:21][CH2:16]1
|
Name
|
|
Quantity
|
0.764 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
cyclopropyl magnesium bromide
|
Quantity
|
12.13 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.082 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40-50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at this temperature for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 20% ammonium chloride (25 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction of the aqueous layer with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20% ammonium chloride (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride solution (25 mL), and dried over anhydrous sodium sulphate
|
Reaction Time |
45 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |